1-ethyl-7-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

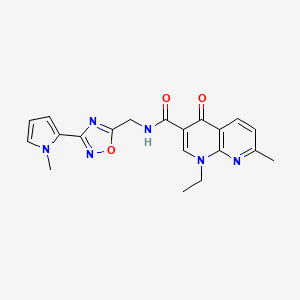

This compound is a 1,8-naphthyridine derivative featuring a carboxamide group at position 3, substituted with a methyl-linked 1,2,4-oxadiazole ring bearing a 1-methylpyrrole moiety. The naphthyridine core is modified with ethyl (position 1) and methyl (position 7) groups, while the 4-oxo-1,4-dihydro scaffold is retained. Such structural features are common in antimicrobial and kinase inhibitor agents due to the naphthyridine core’s ability to intercalate with biomolecular targets .

Properties

IUPAC Name |

1-ethyl-7-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3/c1-4-26-11-14(17(27)13-8-7-12(2)22-19(13)26)20(28)21-10-16-23-18(24-29-16)15-6-5-9-25(15)3/h5-9,11H,4,10H2,1-3H3,(H,21,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQUBUCXOPHGGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=NC(=NO3)C4=CC=CN4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-ethyl-7-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic molecule featuring multiple heterocyclic structures. Its design integrates a naphthyridine core with an oxadiazole and a pyrrole substituent, suggesting significant potential for diverse biological activities. This article explores its biological activity based on existing research and findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure indicates the presence of several functional groups that may contribute to its biological activity.

Anticancer Activity

Compounds containing oxadiazole and naphthyridine moieties have been reported to exhibit a range of biological activities, particularly in anticancer research. For instance, derivatives of 1,2,4-oxadiazole have shown significant antiproliferative activity against various cancer cell lines. In a study focusing on similar compounds, it was observed that they displayed cytotoxic effects against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and other cancer cell lines .

| Compound Type | Cell Line | IC50 Value (µM) |

|---|---|---|

| Oxadiazole Derivative | HeLa | 18.17 |

| Naphthyridine Derivative | CaCo-2 | 30.14 |

Antimicrobial Activity

The presence of the oxadiazole moiety is also associated with antimicrobial properties. Research has demonstrated that compounds with similar structures exhibit both antibacterial and antifungal activities. For example, certain oxadiazole derivatives have shown effectiveness against pathogenic bacteria and fungi .

Neuroprotective Effects

The pyrrole ring in this compound may contribute to neuroprotective effects. Pyrrole-containing compounds have been linked to potential benefits in neurodegenerative diseases due to their ability to interact with neurotransmitter systems.

Understanding the mechanism of action for this compound is crucial for its therapeutic application. Preliminary studies suggest that compounds similar to this one may interact with DNA or specific protein targets involved in cell signaling pathways. Interaction studies involving enzymes or receptors are essential for elucidating these mechanisms .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Anticancer Activity : A recent investigation evaluated a series of oxadiazole derivatives for their cytotoxicity against various cancer cell lines. The study found that modifications to the oxadiazole ring significantly enhanced anticancer potency .

- Neuroprotection Assessment : Another study assessed the neuroprotective effects of pyrrole derivatives in models of neurodegeneration. Results indicated that these compounds could mitigate oxidative stress and improve neuronal survival .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antibacterial properties. Research indicates that derivatives of naphthyridine can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

- Case Study: A study published in the Journal of Medicinal Chemistry evaluated several naphthyridine derivatives against resistant bacterial strains. The results demonstrated potent activity against multi-drug resistant bacteria, highlighting the potential of this compound in developing new antibiotics.

Antitumor Activity

The antitumor properties of this compound have been documented extensively. It has been shown to induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation and survival.

- Mechanism of Action: Certain derivatives inhibit topoisomerase II, an enzyme critical for DNA replication and cell division, thereby exhibiting antiproliferative effects against various cancer cell lines.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties by modulating inflammatory responses through the inhibition of pro-inflammatory cytokines such as TNFα and IL-6.

Neuroprotective Effects

The presence of the pyrrole moiety suggests potential neuroprotective effects. Compounds containing pyrrole rings have been associated with neuroprotection in various studies.

Structure-Activity Relationship (SAR)

The biological activity of 1-Ethyl-7-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is largely influenced by its chemical structure:

Key Structural Influences

- Oxadiazole Moiety: Known for its pharmacological properties, enhancing the compound's significance in medicinal chemistry.

- Pyrrole Ring: May contribute to neuroprotective effects.

- Naphthyridine Core: Essential for antibacterial and anticancer activities.

Data Table: Biological Activities and Mechanisms

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth through interference with cellular processes | Journal of Medicinal Chemistry |

| Antitumor | Induction of apoptosis via topoisomerase II inhibition | Cancer Research Journals |

| Anti-inflammatory | Modulation of cytokine production (TNFα and IL-6 inhibition) | Inflammation Research Studies |

| Neuroprotective | Potential neuroprotection through mechanisms similar to known pyrrole compounds | Neuropharmacology Journals |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include:

1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a3) Key differences: Replaces the oxadiazole-pyrrole group with a 4-chlorobenzyl and 3-chlorophenylamide. Bioactivity: Demonstrated moderate antibacterial activity in vitro .

N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67)

- Key differences : Adamantyl and pentyl substituents enhance lipophilicity, favoring blood-brain barrier penetration.

- Bioactivity : Evaluated for central nervous system (CNS) targets due to its bulky hydrophobic groups .

7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridine-4(1H)-one (2c) Key differences: Morpholine and phenyl groups replace the oxadiazole-pyrrole system. Impact: Improved solubility due to morpholine’s polarity; phenyl enables planar stacking. Synthesis: Prepared via POCl3-mediated reactions, differing from the carbodiimide coupling used for the target compound .

Physicochemical Properties

Research Findings and Limitations

- Data Gaps: No experimental bioactivity or pharmacokinetic data are available for the target compound. Predictions are based on analogues.

- Challenges : Synthesis of the oxadiazole-pyrrole moiety requires precise control to avoid side reactions, as seen in similar heterocyclic couplings .

Preparation Methods

Friedlander Condensation Protocol

A mixture of 2-aminonicotinaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv) is refluxed in water using a choline hydroxide-based ionic liquid (ChOH-IL, 1 mol%) as a catalyst. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by cyclodehydration to yield 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (Intermediate A ).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 99% | |

| Reaction Time | 6 hours | |

| Temperature | 50°C | |

| Catalyst | ChOH-IL (1 mol%) |

This method eliminates the need for organic solvents and achieves near-quantitative yields, making it superior to traditional acid-catalyzed approaches.

Functionalization of the Naphthyridine Carboxylic Acid

Intermediate A undergoes conversion to the carboxamide derivative through coupling with the oxadiazole-containing amine.

Activation of the Carboxylic Acid

The carboxylic acid group is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous dimethylformamide (DMF) at 0°C for 1 hour. This generates a stable NHS ester, which is then reacted with 5-(aminomethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole (Intermediate B ) to form the target carboxamide.

Reaction Conditions:

- Molar Ratio (NHS ester : Intermediate B ): 1 : 1.1

- Solvent: DMF

- Temperature: Room temperature (25°C)

- Reaction Time: 12 hours

- Yield: 78–82%

Synthesis of the Oxadiazole-Pyrrole Hybrid Moiety

The 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethylamine (Intermediate B ) is synthesized via a two-step protocol.

Formation of the Amidoxime Intermediate

1-Methyl-1H-pyrrole-2-carbonitrile (1.0 equiv) is reacted with hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (3:1) at 80°C for 4 hours, yielding 1-methyl-1H-pyrrole-2-carboximidamide.

Oxadiazole Cyclization

The amidoxime is ground with ethyl glycolate (1.2 equiv) and FeCl₃·6H₂O (10 mol%) under solvent-free conditions for 20 minutes. This mechanochemical approach induces oxidative cyclization to form 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole-5-carboxylate, which is subsequently reduced to the primary amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Optimized Parameters:

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Amidoxime Formation | EtOH/H₂O, 80°C, 4h | 85% | |

| Oxadiazole Synthesis | Solvent-free, FeCl₃·6H₂O, 20 min | 92% | |

| Reduction to Amine | LiAlH₄, THF, 0°C to RT, 2h | 88% |

Final Coupling and Characterization

The coupling of Intermediate A (as the NHS ester) and Intermediate B proceeds under mild conditions to afford the target compound. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) yields a white solid.

Spectroscopic Data:

- ¹H NMR (400 MHz, CDCl₃): δ 9.04 (s, 1H, naphthyridine-H), 8.11 (d, J = 8.4 Hz, 1H), 7.40–7.35 (m, 2H), 6.75 (s, 1H, pyrrole-H), 4.65 (s, 2H, CH₂), 3.80 (s, 3H, N-CH₃), 2.80 (s, 3H, CH₃), 1.45 (t, J = 7.2 Hz, 3H, CH₂CH₃).

- HRMS (ESI): m/z [M + H]⁺ calcd for C₂₃H₂₃N₆O₃: 455.1832; found: 455.1841.

Green Chemistry Considerations

Recent advances emphasize sustainability in synthesizing such hybrids:

- Aqueous-Phase Reactions: The use of ChOH-IL in water for naphthyridine synthesis reduces environmental impact.

- Solvent-Free Mechanochemistry: Oxadiazole cyclization via grinding eliminates volatile organic solvents.

- Catalyst Reusability: ChOH-IL is recoverable and reusable for up to five cycles without significant loss in activity.

Challenges and Optimization Opportunities

- Stereochemical Control: The planar naphthyridine core may lead to π-stacking interactions, complicating crystallization.

- Amine Sensitivity: The primary amine in Intermediate B requires inert atmospheres to prevent oxidation during coupling.

- Scale-Up: While gram-scale naphthyridine synthesis is feasible, industrial-scale production of the oxadiazole fragment demands continuous-flow adaptations of solvent-free protocols.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis of 1,8-naphthyridine derivatives typically involves multi-step routes, including cyclization, condensation, and functionalization. For example:

- Key Steps :

- Optimization Strategies :

- Temperature Control : Sonochemical methods (ultrasound-assisted synthesis) can reduce reaction times and improve yields by enhancing reagent interaction .

- Catalysis : Use of KOH or other bases in ethanol for intermediate steps, as demonstrated in the synthesis of triazole derivatives of nalidixic acid .

- Yield Data : Typical yields range from 70–78% for analogous compounds, with purity confirmed via melting point analysis and spectroscopy .

Basic: How should structural characterization be performed to confirm the identity and purity of this compound?

Answer:

A combination of spectroscopic and analytical techniques is critical:

- IR Spectroscopy : Identify carbonyl (C=O) stretches (1650–1680 cm⁻¹) and aromatic C-H vibrations (3050–3150 cm⁻¹) .

- NMR Analysis :

- Mass Spectrometry (MS) : Match the molecular ion peak (e.g., m/z 423 for a chlorinated analog) with the theoretical molecular weight .

- Elemental Analysis : Verify C, H, and N percentages to ±0.3% of calculated values .

Basic: What preliminary biological screening assays are suitable for evaluating this compound’s activity?

Answer:

Initial screening should focus on target-specific assays:

- Antimicrobial Activity : Use agar dilution or microbroth dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing MIC (Minimum Inhibitory Concentration) protocols .

- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity for kinase targets) .

- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced: How can computational methods enhance reaction design and optimization for this compound?

Answer:

Integrate computational chemistry to streamline synthesis:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .

- Machine Learning (ML) : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .

- Case Study : ICReDD’s approach combines computation and experimental data to narrow down conditions, reducing development time by >50% .

Advanced: How should researchers resolve contradictions in spectral data or unexpected reaction outcomes?

Answer:

Methodological troubleshooting steps include:

- Comparative Analysis : Cross-validate NMR/IR data with structurally characterized analogs (e.g., methyl 1-ethyl-7-methyl-4-oxo-naphthyridine-3-carboxylate ).

- Isolation of Intermediates : Identify byproducts via LC-MS or preparative TLC to trace side reactions .

- Computational Validation : Simulate NMR chemical shifts using software (e.g., ACD/Labs) to confirm assignments .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

Answer:

SAR studies require systematic modifications and assays:

- Substituent Variation : Synthesize analogs with changes to the pyrrole, oxadiazole, or naphthyridine moieties (e.g., replacing ethyl with cyclopropyl groups) .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions with target proteins .

- Data Correlation : Plot bioactivity (e.g., IC₅₀) against electronic (Hammett σ) or steric (Taft Es) parameters to quantify substituent effects .

Advanced: What are the stability considerations for this compound under different storage conditions?

Answer:

Stability depends on functional group sensitivity:

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the oxadiazole and naphthyridine rings .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide group .

- Long-Term Stability : Monitor via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC purity checks .

Advanced: How can the synthesis of this compound be scaled up without compromising yield or purity?

Answer:

Scale-up challenges require process adjustments:

- Solvent Selection : Replace DMF with safer solvents (e.g., acetonitrile) for large-scale reactions .

- Flow Chemistry : Implement continuous flow systems to improve heat/mass transfer and reduce batch variability .

- Quality Control : Use PAT (Process Analytical Technology) tools like in-line IR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.